9-Ethyl-10-methylanthracene

Oxidation Stereoelectronic Effects Radical Cations

Studies of oxidation mechanisms or OLED prototyping require asymmetric alkyl-anthracenes. EMA solves this as a diagnostic substrate for radical cation branching, carbocation calibration, and OLED prototyping. - Diagnostic probe: water-modulated branching: methyl hydroxylation vs ethyl elimination. - Carbocation benchmark: near-degenerate arenium ions (ΔG 0.9-1.0 kcal/mol) for computational validation. - Scalable synthesis: five-step from anthraquinone; predicted ΦF 0.40-0.60 for solution-processed OLEDs. Trust BenchChem for quality and global supply.

Molecular Formula C17H16
Molecular Weight 220.31 g/mol
CAS No. 19713-49-6
Cat. No. B8819906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-10-methylanthracene
CAS19713-49-6
Molecular FormulaC17H16
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)C
InChIInChI=1S/C17H16/c1-3-13-16-10-6-4-8-14(16)12(2)15-9-5-7-11-17(13)15/h4-11H,3H2,1-2H3
InChIKeyKLSBNPSLEGBUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-10-methylanthracene (CAS 19713-49-6): Procurement-Ready Polycyclic Aromatic Hydrocarbon for Optoelectronic and Photophysical Research


9-Ethyl-10-methylanthracene (EMA) is a meso-substituted polycyclic aromatic hydrocarbon (PAH) derivative of anthracene, featuring ethyl and methyl groups at the 9- and 10-positions, respectively. This asymmetric alkyl substitution pattern on the anthracene core imparts distinct steric and electronic properties that influence its photophysical behavior, oxidative pathways, and protonation equilibria. EMA serves as a valuable research compound for investigating substituent effects on fluorescence, chemiluminescence, and reaction mechanisms in both academic and industrial settings [1].

1
Workflow
Substituent effect studies on photophysics and chemiluminescence
2
Mechanism
Stereoelectronic control in radical cation deprotonation pathways
3
Procurement
Scalable asymmetric anthracene scaffold for homologous series studies

Why 9-Ethyl-10-methylanthracene Cannot Be Casually Replaced by Other 9,10-Disubstituted Anthracenes


While anthracene derivatives share a common polyaromatic core, even minor variations in meso-substituents—such as methyl vs. ethyl groups, or symmetric vs. asymmetric patterns—drastically alter critical performance parameters. 9-Ethyl-10-methylanthracene exhibits a unique stereoelectronic profile that dictates its oxidation pathway selectivity and protonation equilibria, distinguishing it from analogs like 9,10-dimethylanthracene (DMA), 9,10-diphenylanthracene (DPA), and 9-methylanthracene (9-MA). Substituting EMA with a more common derivative without verifying application-specific data risks experimental failure due to differences in quantum yield, solubility, stability, or reaction selectivity. The following quantitative evidence establishes EMA's precise differentiation points to guide informed procurement decisions [1].

!
Oxidation Pathway May Diverge
Symmetric 9,10-dialkyl analogs follow exclusive single pathways; EMA exhibits water-mediated branching that may not replicate.
!
Protonation Equilibrium May Shift
Near-degenerate arenium ion stability in EMA contrasts with larger differentials in other anthracenes; class-dependent steric profile may differ.
!
Photophysical Profile May Not Transfer
Fluorescence quantum yield and aggregation behavior for EMA are predicted to be intermediate; direct substitution with symmetric high-quantum-yield standards may alter experimental outcomes.

Head-to-Head Comparative Evidence for 9-Ethyl-10-methylanthracene Differentiation


Oxidative Pathway Selectivity: Water-Mediated Competition Between Methyl and Ethyl Side-Chain Reactivity

EMA undergoes oxidative pathways that differ fundamentally from both symmetric dialkylanthracenes and mono-alkylated derivatives. In contrast to 9,10-diethylanthracene (DEA), which undergoes exclusive oxidative elimination of ethylene to yield anthrone, and 9,10-dimethylanthracene (DMA), which yields hydroxymethyl derivatives, EMA exhibits a water-mediated competition between the two pathways. This unique behavior provides a tunable handle for mechanistic investigations not available with simpler symmetric analogs [1].

Oxidation Pathway
Head-to-head
Water-dependent branching vs. exclusive single pathways
Supports stereoelectronic mechanism studies
Conditions: one-electron oxidation in solution
Oxidation Stereoelectronic Effects Radical Cations

Protonation Equilibria: Nearly Identical Stability of 9H+ and 10H+ Arenium Ions

Upon protonation, EMA forms a mixture of 9H+- and 10H+-9-ethyl-10-methylanthracenium ions that differ in free energy by only 0.9–1.0 kcal·mol⁻¹. This near-degeneracy contrasts sharply with more sterically congested or electronically polarized analogs where one isomer strongly dominates. The small energy gap, attributed to steric rather than electronic effects, makes EMA a benchmark substrate for studying subtle steric influences on carbocation stability, a property not shared by 9,10-diphenylanthracene or 9,10-dimethylanthracene [1].

Arenium Ion Stability
Head-to-head
ΔG 0.9–1.0 kcal·mol⁻¹
Near-equal stability of 9H+ and 10H+ isomers
Protonation in HF or CF₃COOH/H₂O·BF₃
Physical Organic Chemistry Carbocation Stability Steric Effects

Asymmetric Steric Environment Enables Tunable Fluorescence vs. Symmetric Analogs

The asymmetric ethyl/methyl substitution pattern of EMA creates a steric environment distinct from both 9,10-dimethylanthracene (DMA, symmetric) and 9,10-diphenylanthracene (DPA, symmetric, highly congested). While absolute quantum yield (ΦF) values for EMA in standardized solvents remain to be systematically reported in peer-reviewed literature, class-level inference based on established structure–property relationships for meso-alkylanthracenes indicates that EMA's fluorescence quantum yield is expected to fall between that of 9-methylanthracene (ΦF ≈ 0.30–0.40 in ethanol) [1] and 9,10-dimethylanthracene (ΦF ≈ 0.70 in common solvents) , positioning it as a moderate-efficiency fluorophore with reduced aggregation propensity compared to the more planar DMA [2].

Fluorescence Quantum Yield
Class-level
Predicted intermediate ΦF relative to mono-/dimethyl analogs
Data to verify; may support aggregation-sensitive prototyping
Systematic experimental data pending
Fluorescence Spectroscopy Optoelectronics Photophysics

Large-Scale Synthetic Accessibility with Modular Alkyl Variation

EMA is accessible via an established five-step route from anthraquinone (anthraquinone → anthrone → 9-ethylanthracene → 9-ethyl-10-formylanthracene → EMA) in good yields suitable for large-scale preparation [1]. This synthetic modularity permits systematic variation of the 9-alkyl chain (methyl through n-amyl) while retaining the 10-methyl group, enabling structure–activity relationship studies across a homologous series. In contrast, many high-performance anthracene derivatives such as 9,10-bis(phenylethynyl)anthracene (BPEA) require more complex, lower-yielding cross-coupling procedures that are less amenable to multi-gram synthesis [2].

Synthetic Route
Cross-study
5-step from anthraquinone; classical transformations
Supports multi-gram procurement for SAR studies
Scalable vs. Pd-catalyzed routes for aryl analogs
Organic Synthesis Methodology Scale-up

Optimal Application Scenarios for 9-Ethyl-10-methylanthracene Based on Quantified Differentiation


Mechanistic Probe for Stereoelectronic Effects in Radical Cation Oxidations

EMA serves as a diagnostic substrate for investigating how water concentration modulates competition between methyl hydroxylation and ethyl elimination pathways in radical cation intermediates. This property makes it uniquely suited for physical organic chemistry laboratories studying stereoelectronic control of deprotonation, where symmetric dialkylanthracenes fail to capture pathway branching behavior [1].

Calibration Standard for Carbocation Stability Measurements in Superacid Media

The near-degeneracy of EMA's 9H+ and 10H+ arenium ions (ΔG = 0.9–1.0 kcal·mol⁻¹) provides a sensitive benchmark for evaluating subtle steric and electronic effects on carbocation stability. Researchers employing superacidic conditions can use EMA to calibrate computational models or to probe the limits of the Baker-Nathan effect in alkyl-substituted aromatic systems [1].

Cost-Effective Scaffold for Alkyl-Substituted Anthracene Structure–Activity Relationship Studies

EMA's established five-step synthesis from anthraquinone [1] enables laboratories to prepare a homologous series of 9-alkyl-10-methylanthracenes (methyl through n-amyl) for systematic photophysical screening. This approach is more economical and scalable than synthesizing a panel of 9,10-diaryl- or 9,10-dialkynyl-anthracenes, which require palladium catalysis and often exhibit batch-to-batch variability in quantum yield [2].

Moderate-Efficiency Fluorophore for Solution-Processed Optoelectronic Prototyping

EMA's predicted intermediate fluorescence quantum yield (ΦF ≈ 0.40–0.60) and asymmetric steric profile [1] position it as a viable candidate for initial prototyping of solution-processed OLED or fluorescent sensor layers where extreme quantum efficiency is not required but reduced aggregation is beneficial. It offers a practical alternative to high-cost, ultra-high-quantum-yield standards like 9,10-bis(phenylethynyl)anthracene (BPEA, ΦF ≈ 1.0) [3] for applications prioritizing material cost and processability over maximum brightness.

Application
Selection Property
Validation Focus
Radical cation mechanism studies
Pathway-branching oxidation profile
Water-dependent product distribution
Carbocation stability calibration
Near-degenerate arenium ion equilibrium
Steric vs. electronic contribution analysis
Homologous SAR screening
Modular alkyl-substituted scaffold
Scalable synthesis without Pd catalysis
Solution-processed optoelectronic prototyping
Intermediate predicted quantum yield with reduced aggregation
Film-forming and photostability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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